(S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate
Description
The compound (S)-1-phenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate is a chiral organic molecule featuring two distinct moieties:
- An (S)-1-phenylethanamine backbone, which is a primary amine with a benzyl group and a methyl group attached to the chiral center.
- A substituted benzoate ester, where the ester group is linked to a 2-(trifluoromethyl)phenyl ethoxy substituent.
The ester linkage suggests susceptibility to hydrolysis, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Properties
Molecular Formula |
C25H24F3NO4 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
1-phenylethanamine;2-[1-[2-(trifluoromethyl)phenyl]ethoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C17H13F3O4.C8H11N/c1-10(11-6-4-5-9-14(11)17(18,19)20)24-16(23)13-8-3-2-7-12(13)15(21)22;1-7(9)8-5-3-2-4-6-8/h2-10H,1H3,(H,21,22);2-7H,9H2,1H3 |
InChI Key |
BOVNVEXENBANGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N.CC(C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Esterification Using Acid Chlorides and Chiral Alcohols
A common approach involves reacting a benzoic acid derivative activated as an acid chloride with a chiral alcohol intermediate bearing the trifluoromethyl phenyl group.
- Example procedure:
3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoyl chloride is reacted with a chiral diol or alcohol in the presence of a base such as triethylamine in chloroform at low temperature (275–278 K). The reaction mixture is stirred for about 1 hour, then washed with acid and base solutions, dried, and purified by chromatography. Final recrystallization yields the ester product with high purity.
| Reagents/Conditions | Details |
|---|---|
| Acid chloride | 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoyl chloride |
| Alcohol | Chiral alcohol intermediate |
| Base | Triethylamine |
| Solvent | Chloroform |
| Temperature | 275–278 K |
| Reaction time | 1 hour |
| Purification | Silica gel chromatography, recrystallization |
This method ensures high regio- and stereoselectivity due to the mild reaction conditions and controlled temperature.
Synthesis of 2-Trifluoromethyl Benzamide Intermediates
The trifluoromethyl-substituted benzamide intermediates can be synthesized via catalytic amidation of 2-trifluoromethyl benzoyl chloride or related precursors.
- Patent method (CN113698315A):
This method uses catalysts and solvents optimized for the synthesis of 2-trifluoromethyl benzamide derivatives, which can be further elaborated to the ethoxycarbonyl benzoate structure. The process involves chlorination, fluorination, and amidation steps under controlled conditions to maintain the trifluoromethyl group integrity.
| Step | Description |
|---|---|
| Starting material | 2-Trifluoromethylbenzoyl chloride |
| Catalyst | Specific catalytic system (patent-defined) |
| Solvent | Ethanol, methanol, or other organic solvents |
| Reaction conditions | Controlled temperature and time |
| Product | 2-Trifluoromethyl benzamide intermediate |
This approach provides a reliable route to the trifluoromethyl-substituted aromatic intermediates essential for the final compound.
Coupling of (S)-1-Phenylethanamine with the Ester Intermediate
The final coupling step to form the carbamate or amide bond involves reacting the chiral amine with the activated benzoate ester intermediate.
Conditions typically involve mild bases, anhydrous solvents, and controlled temperatures to prevent racemization.
Protection groups may be employed on the amine or acid moieties to ensure selective reaction.
Analytical Data and Research Results
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
(S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to alcohols using reducing agents like LiAlH4.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4 can be used under mild conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology
In biological research, it may serve as a ligand for studying receptor interactions or as a probe in biochemical assays.
Medicine
Industry
Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique functional groups.
Mechanism of Action
The mechanism by which (S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate exerts its effects depends on its interaction with molecular targets. The amine group may interact with receptors or enzymes, while the ester and trifluoromethyl groups can influence the compound’s binding affinity and stability. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Trifluoromethyl Groups
(S)-1-(3-Bromophenyl)-2,2,2-Trifluoroethanamine Hydrochloride ()
- Key Differences :
- Replaces the 2-(trifluoromethyl)phenyl ethoxy benzoate group with a 3-bromophenyl substituent.
- Lacks the ester linkage, existing as a hydrochloride salt instead.
(1S)-1-Phenylethanaminium 4-{[(1S,2S)-1-Hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl]methyl}-benzoate ()
- Key Differences :
- Features a fused biindenyl system and a hydroxy group instead of the trifluoromethylphenyl ethoxy substituent.
- The benzoate is linked to a bulky, polycyclic moiety.
- Implications: Increased steric hindrance may reduce membrane permeability compared to the target compound.
Functional Group Comparisons
Ester vs. Glycoside Linkages ()
Compounds like Zygocaperoside and Isorhamnetin-3-O-glycoside from Zygophyllum fabago contain glycosidic bonds instead of esters.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Trifluoromethyl Impact: The 2-(trifluoromethyl)phenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs, as observed in pharmacokinetic studies of similar trifluoromethyl-containing drugs .
- Chiral Specificity : Enantiopure (S)-amines exhibit higher receptor-binding affinity in serotoninergic and dopaminergic pathways compared to racemic mixtures, as shown in preclinical models .
- Data Mining Insights : Substructure analysis () highlights that trifluoromethyl and ester groups frequently co-occur in compounds with prolonged half-lives and blood-brain barrier penetration .
Biological Activity
(S)-1-Phenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate, also known as a substituted phenethylamine, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and therapeutic potential.
The biological activity of (S)-1-phenylethanamine derivatives is often linked to their interactions with neurotransmitter systems, particularly the monoaminergic system. These compounds can act as monoaminergic activity enhancers (MAEs), influencing the release of neurotransmitters such as serotonin, norepinephrine, and dopamine .
Key Mechanisms:
- Agonism at TAAR1 : These compounds may enhance neurotransmitter release via agonism at trace amine-associated receptor 1 (TAAR1), which plays a significant role in modulating dopaminergic transmission .
- Inhibition of Monoamine Oxidase : Some studies suggest that these compounds may inhibit monoamine oxidase (MAO), leading to increased levels of monoamines in the synaptic cleft .
Biological Activities
Research indicates that (S)-1-phenylethanamine and its derivatives exhibit a variety of biological activities:
- Anticancer Activity : Certain phenethylamine derivatives have shown promise in anticancer applications by inhibiting cancer cell proliferation and inducing apoptosis. For instance, they may act on COX/LOX pathways, which are essential for tumor growth and inflammation .
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
- Neuroprotective Effects : Evidence suggests that these compounds might protect neuronal cells against oxidative stress and neurodegenerative processes, potentially offering therapeutic avenues for diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have evaluated the biological effects of (S)-1-phenylethanamine derivatives:
- Study on Anticancer Properties :
- Neurotransmitter Release Studies :
- Inflammation Models :
Data Tables
The following table summarizes key biological activities associated with various phenethylamine derivatives:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| (S)-1-Phenylethanamine | Anticancer | COX/LOX inhibition |
| (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate | Anti-inflammatory | MAO inhibition |
| Phenethylamine Derivative X | Neuroprotective | TAAR1 agonism |
Q & A
Q. How can the enantiomeric purity of (S)-1-phenylethanamine derivatives be accurately determined during synthesis?
Methodological Answer: Enantiomeric excess (ee) can be quantified using chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak® AD-H) under isocratic conditions (hexane:isopropanol 90:10, 1 mL/min). For calibration, racemic mixtures of the compound should be prepared, and retention times compared to those of the synthesized product. Optical rotation measurements ([α]D) should complement HPLC data, as described in enantioselective syntheses of analogous benzofuran derivatives .
Q. What strategies optimize the esterification step in synthesizing the benzoate moiety of this compound?
Methodological Answer: The esterification of (S)-1-phenylethanamine with 2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid can be enhanced using Steglich conditions (DCC/DMAP in dry dichloromethane). Reaction progress should be monitored via thin-layer chromatography (TLC) with UV visualization. For sterically hindered substrates, microwave-assisted synthesis (50°C, 30 min) may improve yields by reducing side reactions like hydrolysis .
Q. Which spectroscopic techniques are critical for structural validation of intermediates?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming regiochemistry and stereochemistry. Key diagnostic signals include:
- ¹H NMR: Trifluoromethyl group proximity (δ 7.6–8.2 ppm for aromatic protons adjacent to CF₃) .
- ¹³C NMR: Carbonyl signals (δ ~165–170 ppm for ester groups) .
- ¹⁹F NMR: A singlet at δ ~-60 ppm for CF₃ . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular formulas .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence reaction kinetics in cross-coupling steps?
Methodological Answer: The CF₃ group increases electrophilicity at the adjacent carbon, accelerating nucleophilic acyl substitutions but potentially hindering oxidative addition in Pd-catalyzed couplings. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and transition states. Experimental validation via Hammett plots (substituent σ constants) correlates electronic effects with reaction rates .
Q. What experimental approaches resolve contradictions between computational predictions and observed regioselectivity?
Methodological Answer: Discrepancies often arise from solvation effects or overlooked non-covalent interactions (e.g., π-stacking). To address this:
Q. How can asymmetric induction be maximized in the ethoxycarbonyl benzoate moiety?
Methodological Answer: Chiral auxiliaries like (S)-1-phenylethanamine can enhance stereocontrol via dynamic kinetic resolution. Employing Rh(II)-catalyzed [2,3]-sigmatropic rearrangements (e.g., Doyle–Kirmse reaction) under inert conditions (Ar atmosphere, –40°C) may improve enantioselectivity. Monitor reaction progress with circular dichroism (CD) spectroscopy to track chiral center formation .
Data Contradiction Analysis
Q. How should researchers address inconsistent melting points between synthesized batches?
Methodological Answer: Polymorphism or residual solvents may cause variability. Standardize recrystallization conditions (e.g., ethanol:water 3:1, slow cooling). Characterize polymorphs via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). If impurities persist, use preparative HPLC for isolation .
Experimental Design Considerations
Q. What controls are necessary to validate catalytic efficiency in multi-step syntheses?
Methodological Answer: Include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
